molecular formula C16H20N4O B2796683 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine CAS No. 2379972-02-6

2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine

Cat. No. B2796683
CAS RN: 2379972-02-6
M. Wt: 284.363
InChI Key: CUMNLKAFENYLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine (PPMP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PPMP belongs to the class of pyrimidine derivatives and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine inhibits the activity of GCS by binding to the enzyme's active site. This results in a decrease in the synthesis of glycosphingolipids, which are involved in various cellular processes such as cell signaling and membrane function. The inhibition of GCS by 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine has been shown to have anti-proliferative effects on cancer cells and has potential therapeutic implications for diseases associated with abnormal glycosphingolipid metabolism.
Biochemical and Physiological Effects:
2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine has been shown to have various biochemical and physiological effects on cells. It has been found to reduce the levels of glycosphingolipids in cells, which has potential therapeutic implications for diseases associated with abnormal glycosphingolipid metabolism. 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine has also been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine has advantages and limitations for lab experiments. Its inhibitory effect on GCS makes it a useful tool in studying the role of glycosphingolipids in cellular processes. However, the specificity of 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine for GCS may limit its use in studying other cellular processes. Additionally, the potential toxicity of 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine on cells may need to be considered in experimental design.

Future Directions

There are several future directions for research on 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine. Further studies are needed to understand the specific mechanisms of 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine's inhibitory effect on GCS and its potential therapeutic implications for diseases associated with abnormal glycosphingolipid metabolism. Additionally, the potential use of 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine as a cancer therapeutic needs to be further explored in preclinical and clinical studies. The development of more specific and potent inhibitors of GCS based on the structure of 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine may also be an area of future research.

Synthesis Methods

2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine can be synthesized through a multi-step process involving the reaction of 4-(bromomethyl)pyridine with piperidine, followed by the reaction with 2-(methoxyamino)pyrimidine. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have an inhibitory effect on the activity of glucosylceramide synthase (GCS), an enzyme involved in the synthesis of glycosphingolipids. 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine has been shown to reduce the levels of glycosphingolipids in cells, which has potential therapeutic implications for diseases associated with abnormal glycosphingolipid metabolism.

properties

IUPAC Name

2-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-3-15(13-21-16-18-6-2-7-19-16)12-20(10-1)11-14-4-8-17-9-5-14/h2,4-9,15H,1,3,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMNLKAFENYLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=NC=C2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

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